(-)-8-Hydroxy-2-dipropylaminotetralin hydrobromide, often encountered in its racemic form (±)-8-OH-DPAT, is a synthetic compound extensively employed in scientific research. It acts as a selective agonist for the serotonin 5-HT1A receptor, displaying a higher affinity for this receptor subtype compared to other serotonin receptors. [, , , ] Due to its high selectivity, (-)-8-OH-DPAT serves as a valuable tool for investigating the physiological and behavioral roles of the 5-HT1A receptor in various organisms, including mammals and insects. [, , , , ]
(S)-(-)-8-Hydroxy-DPAT hydrobromide is derived from the structural modification of dopamine and related compounds. It belongs to a class of compounds that are specifically designed to interact with serotonin receptors, particularly the 5-HT1A subtype. This receptor is implicated in several physiological functions, including mood regulation, anxiety response, and circadian rhythms .
The synthesis of (S)-(-)-8-Hydroxy-DPAT hydrobromide typically involves several key steps:
The molecular structure of (S)-(-)-8-Hydroxy-DPAT hydrobromide can be described as follows:
(S)-(-)-8-Hydroxy-DPAT hydrobromide participates in several chemical reactions relevant to its pharmacological activity:
The mechanism of action for (S)-(-)-8-Hydroxy-DPAT hydrobromide primarily involves its role as an agonist at the 5-HT1A serotonin receptor:
The physical and chemical properties of (S)-(-)-8-Hydroxy-DPAT hydrobromide include:
(S)-(-)-8-Hydroxy-DPAT hydrobromide has several scientific applications:
(S)-(-)-8-Hydroxy-DPAT hydrobromide is the less active enantiomer of the racemic compound (±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide (8-OH-DPAT). While the racemate exhibits high selectivity for serotonin receptors, with a pIC₅₀ of 8.19 (Kᵢ ≈ 6.5 nM) at 5-HT₁ₐ receptors, the (S)-enantiomer demonstrates significantly reduced binding affinity [1] [4] [9]. The racemic compound's selectivity for 5-HT₁ₐ over 5-HT₇ receptors is substantial (approximately 40-fold), as evidenced by a pKᵢ of 8.19 at human 5-HT₁ₐ receptors expressed in HEK 293 cells versus a pKᵢ of 6.6 at 5-HT₇ receptors [1] [5]. Binding studies indicate that (S)-(-)-8-Hydroxy-DPAT requires 10-30-fold higher concentrations than the (R)-(+)-enantiomer to achieve equivalent 5-HT₁ₐ receptor occupancy, confirming its status as the lower-affinity enantiomer [3] [6] [8].
Table 1: Binding Affinity Comparison of 8-OH-DPAT Enantiomers
Compound | 5-HT₁ₐ pKᵢ/pIC₅₀ | 5-HT₇ pKᵢ | Selectivity Ratio (5-HT₁ₐ/5-HT₇) |
---|---|---|---|
Racemic 8-OH-DPAT | 8.19 | 6.6 | ~40-fold |
(R)-(+)-8-Hydroxy-DPAT | ~8.5 (high affinity) | Not reported | >100-fold |
(S)-(-)-8-Hydroxy-DPAT | ~7.0-7.5 (reduced) | Not reported | Lower than (R)-enantiomer |
(S)-(-)-8-Hydroxy-DPAT hydrobromide functions as a partial agonist at 5-HT₁ₐ receptors, contrasting with the full agonist activity exhibited by its (R)-(+)-counterpart. In functional assays measuring G-protein activation or cAMP inhibition, the (S)-enantiomer typically achieves only 40-60% of the maximal response elicited by the full agonist serotonin (5-HT) [3] [6] [8]. At 5-HT₇ receptors, both enantiomers and the racemate demonstrate only weak partial agonist activity, with efficacy substantially lower than their actions at 5-HT₁ₐ sites [1] [5]. Electrophysiological studies in rat dorsal raphe nucleus (DRN) show that (S)-(-)-8-Hydroxy-DPAT produces incomplete suppression of neuronal firing rates compared to the near-complete inhibition caused by equivalent doses of the (R)-enantiomer, highlighting its partial agonist profile at somatodendritic 5-HT₁ₐ autoreceptors [2] [6].
Table 2: Functional Agonist Activity Profiles
Functional Response | (R)-(+)-Enantiomer | (S)-(-)-Enantiomer | Racemate |
---|---|---|---|
5-HT₁ₐ Autoreceptor Activation (DRN firing inhibition) | Full agonist (≥95% inhibition) | Partial agonist (40-70% max inhibition) | Full agonist |
Postsynaptic 5-HT₁ₐ cAMP Inhibition | Full efficacy | Partial efficacy | Full efficacy |
5-HT₇ Receptor Activation | Weak partial agonist | Weak partial agonist | Weak partial agonist |
The pharmacological profile of (S)-(-)-8-Hydroxy-DPAT hydrobromide is defined principally through comparison with its (R)-(+)-enantiomer and the racemic mixture:
The dose-response characteristics of (S)-(-)-8-Hydroxy-DPAT hydrobromide reveal its partial agonist properties across multiple preclinical models:
Table 3: Dose-Response Parameters in Preclinical Models
Model System | Endpoint Measured | (S)-(-)-8-OH-DPAT ED₅₀/EC₅₀ | Maximal Efficacy (% vs. R-enantiomer) |
---|---|---|---|
Dorsal raphe slice (rat) | Firing rate inhibition | ~120 nM | 65% |
In vivo microdialysis (rat hippocampus) | Serotonin release reduction | ~0.4 mg/kg | 40% |
Core body temperature (mouse) | Hypothermia magnitude | >0.5 mg/kg | 50% |
Operant conditioning (rat) | Attention/reinforcer efficacy disruption | >1.0 mg/kg | 60-70% |
The collective pharmacological evidence positions (S)-(-)-8-Hydroxy-DPAT hydrobromide as a valuable tool compound for discerning 5-HT₁ₐ receptor-mediated phenomena requiring partial versus full receptor activation. Its stereoselective actions provide critical insights into serotonin receptor function and the neuropharmacology of aminotetralin-based ligands.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7